Topotecan

Description

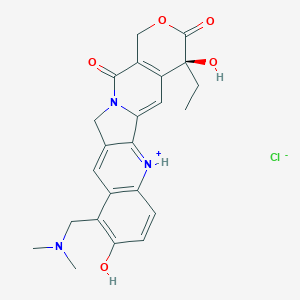

Structure

3D Structure

Properties

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042685 |

Source

|

| Record name | Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.61e-01 g/L |

Source

|

| Record name | Topotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123948-87-8, 119413-54-6 |

Source

|

| Record name | Topotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123948-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topotecan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | topotecan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Topotecan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-218 °C, 213 - 218 °C |

Source

|

| Record name | Topotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical structure and properties of Topotecan hydrochloride

An In-depth Technical Guide to the Chemical Structure and Properties of Topotecan Hydrochloride

Introduction

This compound hydrochloride is a potent anti-neoplastic agent belonging to the camptothecin class of chemotherapy drugs.[1][2] Marketed under trade names such as Hycamtin®, it is a semi-synthetic, water-soluble analog of its natural precursor, camptothecin, which is extracted from the bark of the Camptotheca acuminata tree.[1][3] Its development was driven by the need to improve the solubility and reduce the toxicity associated with the parent compound. This compound hydrochloride is primarily indicated for the treatment of various cancers, including ovarian, small cell lung, and cervical cancer, often after first-line therapies have failed.[4][5][6] The core of its therapeutic efficacy lies in its function as a specific inhibitor of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[7][8] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical characterization.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of an active pharmaceutical ingredient (API) is fundamental to its development, formulation, and analytical control.

1.1. Chemical Structure

-

Chemical Name: (S)-10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione monohydrochloride[3][9]

-

CAS Number: 119413-54-6[6]

-

Molecular Formula: C₂₃H₂₃N₃O₅·HCl[5]

Figure 1: Chemical Structure of this compound (Free Base)

1.2. Physicochemical Data

The physicochemical characteristics of this compound hydrochloride are summarized in the table below. These properties are critical for predicting its behavior in biological systems and for designing appropriate dosage forms.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow crystalline powder | [5] |

| Melting Point | 213-218 °C (with decomposition) | [4] |

| pKa Values | 10.50 (benzyldimethylamino), 6.99 (phenol), 0.60 (quinoline) | [4] |

| Solubility | Soluble in water and DMSO; sparingly soluble in aqueous buffers | [4][10] |

1.3. Structural Insights and Chemical Stability

The chemical stability of this compound is intrinsically linked to its pentacyclic ring structure, specifically the α-hydroxy-lactone ring (the E-ring). This lactone is essential for its biological activity.

-

pH-Dependent Equilibrium: In aqueous solutions, the active lactone form of this compound exists in a pH-dependent, reversible equilibrium with an inactive, open-ring carboxylate form.[1] At acidic pH (below 4.0), the equilibrium favors the closed, active lactone.[11] As the pH increases towards physiological levels (pH 7.4), the equilibrium shifts significantly towards the inactive carboxylate form. This chemical causality is the primary reason why intravenous formulations of this compound hydrochloride are buffered to a low pH of approximately 3.0.[4][11][12] Maintaining the lactone form is paramount for the drug's ability to interact with its molecular target.

-

Stability in Solution: Reconstituted solutions are stable for up to 24 hours at room temperature and for longer periods (up to 7 days) under refrigeration when protected from light.[12][13] Stability studies have confirmed its compatibility with common infusion solutions like 5% dextrose and 0.9% sodium chloride.[13]

-

Solid-State Properties: this compound hydrochloride can exist in various hydration states, including a pentahydrate form.[14][15] These variable hydrates can impact the material's physical properties and require strict control during manufacturing and storage to ensure consistent product quality and performance.[15]

Mechanism of Action: Targeted Inhibition of Topoisomerase I

This compound exerts its cytotoxic effects by targeting DNA Topoisomerase I (Topo I), a nuclear enzyme essential for managing DNA topology during replication, transcription, and repair.[1][7]

2.1. The Topoisomerase I Catalytic Cycle

Topo I alleviates torsional strain in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond, covalently binding to the 3'-phosphate end of the broken strand while allowing the DNA to rotate. Once the strain is relieved, the enzyme re-ligates the broken strand, completing its catalytic cycle.[1]

2.2. Molecular Intervention by this compound

This compound's mechanism is not to inhibit the binding or cleavage activity of Topo I, but rather to trap the enzyme in its intermediate state with the DNA.

-

Intercalation and Complex Formation: The active lactone form of this compound intercalates at the site of the single-strand break, stacking between the DNA base pairs.[1]

-

Stabilization of the Cleavage Complex: It forms a stable, ternary complex with both the DNA and the Topo I enzyme.[3][9][16]

-

Inhibition of Re-ligation: This binding event physically prevents the enzyme from re-ligating the cleaved DNA strand.[1][3]

2.3. Induction of Lethal DNA Damage and Apoptosis

The persistence of these stabilized "cleavage complexes" is the primary trigger for cytotoxicity. During the S-phase of the cell cycle, an advancing DNA replication fork collides with the trapped Topo I complex.[2][17] This collision converts the transient single-strand break into a permanent, highly lethal double-strand DNA break.[1][16] The accumulation of these double-strand breaks overwhelms the cell's repair machinery, activating DNA damage response pathways and ultimately triggering programmed cell death (apoptosis).[16]

Synthesis and Manufacturing

This compound is a semi-synthetic product derived from 10-hydroxycamptothecin, which is itself isolated from natural sources. The key synthetic transformation is a Mannich reaction.

3.1. General Synthetic Pathway

The most common industrial synthesis involves the reaction of 10-hydroxycamptothecin with an N,N-dimethylmethyleneiminium salt (e.g., Eschenmoser's salt) or a mixture of formaldehyde and dimethylamine.[18][19] This reaction introduces the dimethylaminomethyl group at the C-10 position of the quinoline ring system, which significantly enhances the compound's water solubility. The reaction is typically followed by purification and conversion to the hydrochloride salt.[18][20]

3.2. Critical Process Parameters

The choice of solvent and reaction conditions is a critical determinant of reaction efficiency and impurity profile.

-

Causality of Solvent Choice: The reaction is often performed in a mixture of solvents, such as dichloromethane and isopropanol.[18] Dichloromethane serves to dissolve the starting materials, while the choice of co-solvent and base (e.g., triethylamine) can influence reaction kinetics and minimize side-product formation.

-

Anhydrous Conditions: Some patented processes specify anhydrous conditions to prevent the formation of unwanted byproducts, thereby improving the yield and purity of the final product.[18][20]

-

Purification Strategy: The final crystallization step is crucial for achieving high purity. The choice of solvent system for crystallization (e.g., an aqueous organic solvent mixture) can be used to selectively precipitate the desired crystalline form, such as the pentahydrate, and remove process-related impurities.[14]

Analytical Methodologies

Robust analytical methods are essential for the quality control of this compound hydrochloride API and finished products, as well as for pharmacokinetic studies.

4.1. High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse technique for assay, purity, and stability testing. A well-developed method must be able to separate this compound from its degradants, particularly the inactive carboxylate form.

Exemplary Stability-Indicating HPLC Protocol:

-

Chromatographic System: A standard HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[21]

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate or formic acid buffer to maintain low pH and ensure lactone stability) and an organic solvent like acetonitrile.[21][22][23] The rationale for the acidic buffer is to keep this compound in its quantifiable lactone form during the analysis.

-

Flow Rate: Typically 1.0 mL/min for HPLC.[21]

-

Detection: UV detection at a wavelength of approximately 260-297 nm.[21][23]

-

Sample Preparation: a. Accurately weigh and dissolve the this compound HCl standard or sample in a suitable diluent (e.g., a mixture of water and acetonitrile or dimethylformamide).[21][23] b. Dilute to a final concentration within the linear range of the method (e.g., 20-60 µg/mL).[23] c. Filter the solution through a 0.2 or 0.45 µm filter before injection.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[21][23] Specificity is proven through forced degradation studies (acid, base, oxidation, heat, light) to show that degradant peaks do not interfere with the main analyte peak.[24]

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as measuring drug concentrations in plasma, LC-MS/MS is the method of choice.[9]

Exemplary Bioanalytical LC-MS/MS Protocol:

-

Sample Pre-treatment: a. Collect blood samples in K2 EDTA tubes.[9] b. Rationale for Acidification: Immediately after collection or thawing, plasma samples must be acidified (e.g., with acetic acid). This is a critical, self-validating step to stabilize the active lactone form and prevent its conversion to the carboxylate in the biological matrix.[25] c. Spike the sample with an appropriate internal standard (e.g., camptothecin or irinotecan hydrochloride).[9][26]

-

Extraction: Perform protein precipitation by adding a cold, acidified organic solvent (e.g., acetonitrile with 0.1% acetic acid).[9] Vortex and centrifuge to pellet the precipitated proteins.

-

Analysis: a. Transfer the supernatant for injection into an LC-MS/MS system. b. Chromatography: Use a UPLC system with a C18 column for rapid separation.[26] c. Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple-reaction monitoring (MRM) transitions for this compound and the internal standard to ensure specificity and achieve a low limit of quantitation (LLOQ), often in the low ng/mL range.[9][26]

Conclusion

This compound hydrochloride remains a clinically significant chemotherapeutic agent due to its well-defined mechanism of action against a fundamental cellular target, Topoisomerase I. Its chemical properties, particularly the pH-dependent stability of its active lactone ring, dictate every aspect of its lifecycle, from synthesis and formulation to analytical measurement and clinical administration. For researchers and drug development professionals, a deep understanding of this structure-activity-stability relationship is essential for the development of new formulations, the design of effective analytical control strategies, and the continued exploration of its therapeutic potential in oncology.

References

-

Wikipedia. This compound. [Link]

-

Drugs.com. This compound: Package Insert / Prescribing Information / MOA. [Link]

-

R. Nageswara Rao, V. Jagannath Patro, N.K. Tripathy. (2012). Method Development and Validation of this compound Hydrochloride in K2 EDTA Human Plasma by Using HPLC Coupled with Tandem Mass Spectrometry. Asian Journal of Chemistry; Vol. 24, No. 8, 3617-3620. [Link]

-

Patsnap Synapse. What is the mechanism of this compound Hydrochloride?. [Link]

-

Zhang Y, Xu W, Trissel LA. (1996). Stability and compatibility of this compound hydrochloride for injection with common infusion solutions and containers. Journal of the American Society of Health-System Pharmacists, 53(12), 1463-1467. [Link]

-

BC Cancer. DRUG NAME: this compound. [Link]

-

GlobalRx. This compound Hydrochloride 4mg Powder for Injection: Clinical Overview. [Link]

-

SIELC Technologies. Separation of this compound hydrochloride on Newcrom R1 HPLC column. [Link]

-

Research Journal of Pharmacy and Technology. A Robustustic Eco-Friendly Analytical Method to Quantify this compound in Pharmaceuticals by RP-HPLC. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Method Development And Validation | this compound Hydrochloride | UPLC. [Link]

-

GlobalRPH. Hycamtin® (this compound). [Link]

-

Oxford Academic. Stability and compatibility of this compound hydrochloride with selected drugs. [Link]

- Google Patents. US7977483B2 - Process for making this compound.

-

National Cancer Institute. Definition of this compound hydrochloride - NCI Drug Dictionary. [Link]

-

CNGBdb. Stability and compatibility of this compound hydrochloride with selected drugs. [Link]

-

PubChem. This compound Hydrochloride. [Link]

-

ResearchGate. A Stability-Indicating LC Method for Assay of this compound Hydrochloride. [Link]

- Google Patents.

-

Akademia Medycyny. The stability of this compound (Teva) in concentrate after re-use and in dilute infusions in sodium chloride. [Link]

-

European Patent Office. PROCESS FOR MAKING this compound - Patent 2148882. [Link]

- Google Patents. US7754733B2 - Crystalline this compound hydrochloride product and process for making the same.

-

PubChem. This compound. [Link]

-

Bioanalysis Zone. Liposomal Encapsulated and Free this compound Analysis in Human Tissues, Plasma, Ultrafiltrate, and Urine by Liquid Chromatography/Tandem Mass Spectrometry. [Link]

-

PubMed. Development and validation of a liquid chromatography-tandem mass spectrometry method for this compound determination in beagle dog plasma and its application in a bioequivalence study. [Link]

-

PubMed Central. Development and Validation of an HPLC Method for Analysis of this compound in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of this compound after Intraventricular Injection. [Link]

-

ResearchGate. A Study of Variable Hydration States in this compound Hydrochloride. [Link]

-

ASHP Publications. This compound Hydrochloride. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bccancer.bc.ca [bccancer.bc.ca]

- 3. Facebook [cancer.gov]

- 4. drugs.com [drugs.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound Hydrochloride | C23H24ClN3O5 | CID 60699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Articles [globalrx.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. asianpubs.org [asianpubs.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. publications.ashp.org [publications.ashp.org]

- 12. globalrph.com [globalrph.com]

- 13. Stability and compatibility of this compound hydrochloride for injection with common infusion solutions and containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US7754733B2 - Crystalline this compound hydrochloride product and process for making the same - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 17. This compound Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 18. US7977483B2 - Process for making this compound - Google Patents [patents.google.com]

- 19. CN101555250A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 20. PROCESS FOR MAKING this compound - Patent 2148882 [data.epo.org]

- 21. rjptonline.org [rjptonline.org]

- 22. Separation of this compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 23. ijpsonline.com [ijpsonline.com]

- 24. researchgate.net [researchgate.net]

- 25. bioanalysis-zone.com [bioanalysis-zone.com]

- 26. Development and validation of a liquid chromatography-tandem mass spectrometry method for this compound determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

From Forest to Formulation: A Technical Guide to the Discovery and Synthesis of Topotecan from Camptothecin

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The trajectory of cancer drug discovery is often a testament to the relentless pursuit of refining nature's potent yet imperfect molecules. The evolution of topotecan from its parent compound, camptothecin, is a paradigmatic case study in this endeavor. This technical guide provides a comprehensive overview of this journey, from the initial discovery and challenges of a promising natural product to the rational chemical synthesis of a clinically invaluable analog. We will delve into the causal experimental choices, detailed protocols, and the comparative data that underscore this success story in medicinal chemistry.

The Promise and Peril of a Natural Discovery: Camptothecin

In 1966, a breakthrough in natural product chemistry was made by Monroe E. Wall and Mansukh C. Wani, who isolated camptothecin (CPT) from the bark of the Chinese "Happy Tree," Camptotheca acuminata.[1] This discovery was the result of a large-scale screening initiative by the National Cancer Institute (NCI) to identify novel anticancer compounds from natural sources.

Initial preclinical studies of camptothecin revealed a unique mechanism of action: the inhibition of DNA topoisomerase I. This enzyme is critical for relieving torsional strain in DNA during replication and transcription. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that, upon collision with the replication fork, are converted into lethal double-strand breaks, ultimately inducing apoptosis in rapidly dividing cancer cells.

However, the transition from a promising lead compound to a viable clinical candidate was fraught with significant obstacles. Early clinical trials in the 1970s were halted due to two primary challenges:

-

Poor Water Solubility: Camptothecin is sparingly soluble in aqueous solutions, making intravenous formulation and administration exceedingly difficult.[1][2]

-

Severe and Unpredictable Toxicity: A significant dose-limiting toxicity was a severe and unpredictable hemorrhagic cystitis (bladder toxicity).[3][4] This, along with other adverse effects like myelosuppression and gastrointestinal issues, made the risk-benefit profile of camptothecin unfavorable for widespread clinical use.[3]

These formidable challenges necessitated a concerted effort to develop analogs of camptothecin that could retain its potent anticancer activity while exhibiting improved solubility and a more manageable toxicity profile.

Rational Drug Design: The Genesis of this compound

The development of this compound was a direct and rational response to the clinical failures of camptothecin. The core scientific hypothesis was that chemical modification of the camptothecin scaffold could enhance its physicochemical properties without compromising its pharmacophore – the structural features essential for its biological activity.

The key structural features of camptothecin that were considered in the analog design were:

-

The Pentacyclic Core: Essential for DNA intercalation and interaction with the topoisomerase I-DNA complex.

-

The α-hydroxy Lactone E-ring: Absolutely critical for its mechanism of action, but also susceptible to hydrolysis to an inactive carboxylate form at physiological pH.

-

The A and B Rings: These were identified as prime locations for chemical modification to introduce functional groups that could improve water solubility.

The primary objective was to introduce a water-solubilizing moiety onto the A or B ring, which would allow for the creation of a stable, injectable formulation and potentially alter the drug's distribution and metabolism to reduce its toxicity.

The Synthetic Pathway: From a Natural Precursor to a Refined Drug

The synthesis of this compound is a semi-synthetic process that begins with the naturally sourced camptothecin. The overall strategy involves the introduction of a hydroxyl group at the 10-position, followed by the installation of a dimethylaminomethyl group at the 9-position.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 10-Hydroxycamptothecin from Camptothecin

This two-step process involves the selective reduction of the A-ring of camptothecin, followed by its oxidation to introduce the hydroxyl group.

-

Part A: Catalytic Hydrogenation of Camptothecin

-

In a suitable reaction vessel, suspend camptothecin in acetic acid.

-

Add a platinum(IV) oxide (PtO₂) catalyst.

-

Subject the mixture to hydrogenation (H₂) at 1 atmosphere of pressure.

-

Allow the reaction to proceed for approximately 8.5 hours, monitoring the uptake of hydrogen.

-

Upon completion, degas the reaction mixture with an inert gas (e.g., helium or argon) and filter through Celite to remove the catalyst. The resulting solution contains 1,2,6,7-tetrahydrocamptothecin.[5]

-

-

Part B: Oxidation to 10-Hydroxycamptothecin

-

To the solution of 1,2,6,7-tetrahydrocamptothecin in acetic acid, add lead(IV) acetate (Pb(OAc)₄) in portions while stirring vigorously under an inert atmosphere.[5]

-

Continue stirring for approximately 30 minutes.

-

Evaporate the solvent to obtain a gummy residue.

-

Triturate the residue with cold water to precipitate a solid.

-

Collect the solid by filtration, wash with cold water, and air dry. This crude product is a mixture that requires further purification.

-

The crude material is then refluxed in 50% aqueous acetic acid overnight to hydrolyze any acetate esters formed.

-

After cooling and concentrating the reaction mixture, add cold water to precipitate the product.

-

Filter, wash with cold water, and dry to yield 10-hydroxycamptothecin.[5]

-

Step 2: Synthesis of this compound from 10-Hydroxycamptothecin (Mannich Reaction)

This step introduces the dimethylaminomethyl group at the 9-position via a Mannich reaction.

-

Procedure:

-

Charge a reactor with 10-hydroxycamptothecin, dichloromethane, and isopropanol.

-

Add N,N-dimethylmethyleneiminium chloride.

-

Add triethylamine to the mixture at a controlled temperature (20-35°C).

-

Stir the reaction mixture at this temperature for at least 12 hours.

-

Upon completion of the reaction, this compound can be isolated and purified. To obtain the clinically used hydrochloride salt, the reaction mixture can be treated with hydrochloric acid.

-

The crude this compound hydrochloride is then collected by filtration, washed with dichloromethane, and dried.

-

Visualization of the Synthetic Workflow

Caption: A simplified workflow for the semi-synthesis of this compound from camptothecin.

A Comparative Analysis: The Superiority of this compound

The chemical modifications in this compound resulted in a significantly improved clinical profile compared to its parent compound.

Table 1: Comparative Profile of Camptothecin and this compound

| Feature | Camptothecin | This compound | Improvement and Rationale |

| Water Solubility | Sparingly soluble (~0.25 mg/mL in a 1:3 DMSO:PBS solution)[6] | Soluble (~3.1 mg/mL)[1] | The introduction of the basic dimethylaminomethyl group allows for the formation of a highly water-soluble hydrochloride salt, facilitating intravenous formulation. |

| Primary Dose-Limiting Toxicity | Severe and unpredictable hemorrhagic cystitis[3][4] | Myelosuppression (neutropenia, thrombocytopenia, anemia)[5][7] | The altered chemical structure and resulting pharmacokinetics led to a more predictable and manageable toxicity profile, with myelosuppression being the primary concern. |

| Incidence of Severe (Grade 3/4) Neutropenia | Data limited by early trial termination due to other toxicities. | ~60% of patients in the first course of treatment for small cell lung cancer. | While significant, this toxicity is well-characterized and can be managed with supportive care, unlike the unpredictable bladder toxicity of camptothecin. |

| Clinical Utility | Discontinued in early clinical trials. | FDA-approved for ovarian cancer, small cell lung cancer, and cervical cancer. | The improved safety and formulation characteristics allowed for successful clinical development and regulatory approval. |

Mechanism of Action: A Shared Target with a Safer Outcome

Despite the significant differences in their physicochemical properties and clinical profiles, this compound and camptothecin share the same fundamental mechanism of action. Both compounds are potent inhibitors of topoisomerase I.

Caption: The mechanism of action of this compound as a topoisomerase I inhibitor.

The improved therapeutic index of this compound is not due to a different mechanism of action, but rather to its enhanced "drug-like" properties. The increased water solubility allows for more reliable and controlled dosing, leading to more predictable pharmacokinetics and a toxicity profile that, while significant, is manageable in a clinical setting.

Conclusion: A Triumph of Chemical Innovation

The successful development of this compound from camptothecin is a landmark achievement in the field of oncology drug development. It serves as a powerful illustration of how the principles of medicinal chemistry can be applied to overcome the inherent limitations of a potent but problematic natural product. By systematically addressing the challenges of poor solubility and severe toxicity through rational chemical modification, scientists were able to unlock the therapeutic potential of the camptothecin scaffold, ultimately providing a valuable treatment option for patients with cancer. This journey from a Chinese tree to a life-saving medicine underscores the critical role of scientific integrity, logical design, and persistent innovation in the fight against cancer.

References

-

Burke, T. G., et al. (2009). Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature. PMC. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 12). What are the side effects of Camptothecin? Retrieved from [Link]

-

Taylor & Francis Online. (2011, June 29). Full article: Synthesis of 10-Hydroxycamptothecin: Evaluation of New Moderators for the Chemoselective Reduction of Camptothecin. Retrieved from [Link]

- Google Patents. (n.d.). US7544801B2 - Method of manufacturing of 7-ethyl-10-hydroxycamptothecin.

- Google Patents. (n.d.). US7977483B2 - Process for making this compound.

-

MDPI. (2018, December 1). Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives. Retrieved from [Link]

-

Arizona State University. (2005, January 1). Camptothecin and its analogs. Retrieved from [Link]

-

ACS Publications. (2017, August 31). Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[6]arene. Retrieved from [Link]

-

Drugs.com. (2025, December 28). This compound: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

MDPI. (n.d.). Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index. Retrieved from [Link]

-

Cancer Care Ontario. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the side effects of Camptothecin? [synapse.patsnap.com]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mdpi.com [mdpi.com]

Advancing Cancer Therapy: A Technical Guide to Topotecan Analogues and Derivatives in Research and Development

This in-depth technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. It provides a comprehensive overview of the topoisomerase I inhibitor topotecan, the rationale and strategies for the development of its analogues and derivatives, and the critical experimental methodologies for their evaluation. This document is designed to serve as a practical resource, blending established scientific principles with actionable protocols to empower the next wave of innovation in cancer therapeutics.

The Progenitor: this compound and its Mechanism of Action

This compound, a semi-synthetic, water-soluble analogue of the natural alkaloid camptothecin, is a cornerstone in the treatment of various malignancies, including ovarian and small-cell lung cancers.[1] Its cytotoxic effects are mediated through the inhibition of DNA topoisomerase I, a critical enzyme responsible for relieving torsional strain in DNA during replication and transcription.[2]

This compound exerts its anticancer activity by intercalating into the DNA-topoisomerase I complex. This action prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of these "cleavable complexes".[3] The collision of the replication fork with these stalled complexes results in irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[3]

Figure 1: Mechanism of Topoisomerase I Inhibition by this compound.

Despite its clinical utility, this compound is associated with limitations such as dose-limiting toxicities (primarily myelosuppression), the development of drug resistance, and pH-dependent instability of its active lactone ring.[1][3] These challenges have spurred the development of a diverse array of analogues and derivatives designed to improve its therapeutic index.

The Next Generation: Rationale and Strategies for Developing this compound Analogues

The primary objectives in designing novel this compound analogues are to enhance efficacy, overcome resistance mechanisms, and improve the safety profile. Key strategies include:

-

Improving Lactone Ring Stability: Modifications to the core camptothecin structure are explored to maintain the active lactone form at physiological pH.

-

Enhancing Target Affinity: Alterations to the substituents on the A, B, and E rings can modulate the binding affinity to the topoisomerase I-DNA complex.[4]

-

Overcoming Efflux Pump-Mediated Resistance: Structural changes can reduce the recognition and efflux of the drug by ATP-binding cassette (ABC) transporters.

-

Novel Delivery Systems: Encapsulation of this compound or its derivatives in liposomes or nanoparticles can alter the pharmacokinetic profile, increase tumor accumulation, and reduce systemic toxicity.[5][6]

Prominent this compound Analogues and Derivatives in Cancer Research

A number of this compound analogues and derivatives have been investigated in preclinical and clinical settings. While a comprehensive list is beyond the scope of this guide, several notable examples are highlighted below.

Liposomal Formulations

Liposomal encapsulation represents a significant advancement in drug delivery. By encapsulating this compound, these formulations can prolong circulation time, enhance tumor accumulation via the enhanced permeability and retention (EPR) effect, and protect the active lactone ring from hydrolysis.[7]

A phase III clinical trial (RESILIENT Part 2) compared second-line liposomal irinotecan (a related camptothecin) with this compound in patients with small-cell lung cancer (SCLC). While the primary endpoint of overall survival was not met, liposomal irinotecan demonstrated a higher objective response rate.[8][9] A phase I/II trial of a liposomal this compound formulation (SPI-077) has also been conducted.[10]

Nanoparticle-Based Delivery Systems

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer another promising approach for oral and targeted delivery of this compound.[11] These systems can protect the drug from degradation, improve bioavailability, and facilitate delivery to specific tissues, including the lymphatic system.[11] Mesoporous silica nanoparticles have also been explored for the pH-sensitive release of this compound within the acidic tumor microenvironment.[5][6]

Novel Chemical Entities

Extensive research has focused on synthesizing novel camptothecin derivatives with improved pharmacological properties. These efforts have led to the development of compounds that are currently in various stages of preclinical and clinical evaluation. The goal of these novel entities is often to improve upon the limitations of existing therapies.[12][13]

Table 1: Comparative Preclinical and Clinical Data of Selected this compound Formulations

| Compound/Formulation | Cancer Type | Key Findings | Reference(s) |

| This compound | Ovarian, SCLC | Established efficacy as second-line therapy. Dose-limiting myelosuppression. | [1] |

| Liposomal this compound | SCLC, Ovarian, Solid Tumors | Enhanced efficacy and long-term survivors in murine xenograft models compared to free this compound.[7] A phase I/II clinical trial has been completed.[10] | [7][10] |

| PLGA Nanoparticles | Various | Improved oral bioavailability and lymphatic delivery in rats.[11] | [11] |

| Liposomal Irinotecan | SCLC | Phase III trial showed a higher objective response rate compared to this compound, but no significant difference in overall survival.[8][9][14] | [8][9][14] |

Essential Experimental Protocols for Evaluation

The preclinical evaluation of novel this compound analogues and derivatives relies on a series of well-established in vitro and in vivo assays. The following protocols provide a framework for assessing their efficacy and mechanism of action.

In Vitro Evaluation

Scientific Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I, providing a primary screen for on-target activity. The assay typically measures the relaxation of supercoiled plasmid DNA.[15][16]

Step-by-Step Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., pUC19), and sterile distilled water to the desired reaction volume.[17][18]

-

Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., this compound) and a negative control (vehicle).

-

Enzyme Addition: Add purified human topoisomerase I to all tubes except the negative control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[17]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.[15]

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[19]

-

Visualization and Analysis: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.[19]

Figure 2: Workflow for a Topoisomerase I Inhibition Assay.

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] This is a crucial secondary screen to determine the cytotoxic potential of the test compounds against cancer cell lines.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include appropriate controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[22]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

In Vivo Evaluation

Scientific Rationale: In vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for evaluating the anti-tumor efficacy of novel cancer therapeutics in a living organism.[23][24][25]

Step-by-Step Protocol:

-

Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.[23]

-

Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[26]

-

Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[23]

-

Treatment Administration: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound, a positive control (e.g., this compound), and a vehicle control according to the desired dosing schedule and route of administration.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Future Directions and Conclusion

The development of this compound analogues and derivatives remains a vibrant area of cancer research. The focus is increasingly on creating highly targeted therapies with improved safety profiles. The integration of novel drug delivery systems, such as liposomes and nanoparticles, holds immense promise for enhancing the therapeutic potential of this important class of anticancer agents. Furthermore, the exploration of combination therapies, where this compound or its derivatives are paired with other targeted agents, is a key strategy to overcome drug resistance and improve patient outcomes.

This guide has provided a comprehensive overview of the current landscape of this compound analogues and derivatives, from their fundamental mechanism of action to the practical experimental protocols required for their evaluation. By leveraging this knowledge, the scientific community can continue to innovate and develop more effective treatments for a wide range of cancers.

References

-

Pommier Y, et al. DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. 2006;1(4):1958-1964. [Link]

-

ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Published April 2, 2024. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Published May 1, 2013. [Link]

-

National Institutes of Health. Topoisomerase Assays. PMC. Accessed January 7, 2026. [Link]

-

Horton T. MTT Cell Assay Protocol. Texas Children's Hospital. Published 1994. [Link]

-

An R, et al. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. 2017;37(10):5451-5458. [Link]

-

Spigel DR, et al. RESILIENT Part 2: A Randomized, Open-Label Phase III Study of Liposomal Irinotecan Versus this compound in Adults With Relapsed Small Cell Lung Cancer. Journal of Clinical Oncology. 2024;42(12):1349-1359. [Link]

-

Singh SK, et al. Nanoplatform for the Delivery of this compound in the Cancer Milieu: An Appraisal of its Therapeutic Efficacy. Cancers (Basel). 2022;14(25):6208. [Link]

-

Vassal G, et al. Preclinical development of camptothecin derivatives and clinical trials in pediatric oncology. Biochimie. 1998;80(3-4):271-280. [Link]

-

ClinicalTrials.gov. This compound Liposomes Injection for Small Cell Lung Cancer (SCLC), Ovarian Cancer and Other Advanced Solid Tumors. ClinicalTrials.gov. Updated November 13, 2020. [Link]

-

Choi YJ, et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. 2014;19(4):253-258. [Link]

-

DeRose YS, et al. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. 2017;7(1):e2086. [Link]

-

Sharma A, et al. In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. 2014;4(3):439-447. [Link]

-

Tardi P, et al. Development of a highly stable and targetable nanoliposomal formulation of this compound. Journal of Controlled Release. 2000;67(2-3):275-287. [Link]

-

Kim SY, et al. Oral delivery of this compound in polymeric nanoparticles: Lymphatic distribution and pharmacokinetics. Journal of Controlled Release. 2021;335:463-473. [Link]

-

protocols.io. Assay of topoisomerase I activity. protocols.io. Published May 21, 2018. [Link]

-

Wysocki P. Similar activity of this compound and liposomal irinotecan in second-line treatment of SCLC. OncoDaily. Published April 25, 2024. [Link]

-

ResearchGate. Structure of Structures of this compound (a), irinotecan (c) and SN-38 (c). ResearchGate. Accessed January 7, 2026. [Link]

-

Encyclopedia.pub. Nanoplatform for Delivery of this compound in Cancer Milieu. Encyclopedia.pub. Published January 11, 2023. [Link]

-

ResearchGate. Development of this compound loaded lipid nanoparticles for chemical stabilization and prolonged release. ResearchGate. Published August 6, 2025. [Link]

-

The ASCO Post. Liposomal Irinotecan vs this compound in Relapsed Small Cell Lung Cancer. The ASCO Post. Published May 3, 2024. [Link]

-

Stewart CF, et al. The development of camptothecin analogs in childhood cancers. Annals of the New York Academy of Sciences. 1996;803:245-258. [Link]

-

Tardi P, et al. Liposomal Encapsulation of this compound Enhances Anticancer Efficacy in Murine and Human Xenograft Models. Cancer Research. 2000;60(13):3389-3393. [Link]

-

Zucchetti M, et al. [Preclinical pharmacology and clinical uses of this compound]. Recenti Progressi in Medicina. 1999;90(1):25-30. [Link]

-

Houghton PJ, et al. Initial Testing of this compound by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer. 2008;50(5):964-971. [Link]

-

Asif AH, et al. Enhanced Synergistic Antitumor Efficacy with this compound (Camptothecin Derivative) and Curcumin Analogs Coadministration in Novel Proniosomal Formulations. Pharmacognosy Magazine. 2022;18(78):233-241. [Link]

-

Long BH, et al. Structure-activity relationships of VP-16 analogues. European Journal of Cancer & Clinical Oncology. 1989;25(4):665-671. [Link]

-

Tardi P, et al. A pharmacokinetic study of a novel sphingomyelin/cholesterol liposomal this compound and nonliposomal this compound in rats. Molecular Cancer Therapeutics. 2007;6(11 Supplement):C113. [Link]

-

Clinicaltrials.eu. This compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Accessed January 7, 2026. [Link]

-

Tan ML, et al. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. 2019;24(14):2568. [Link]

-

Ormrod D, et al. This compound: a review of its efficacy in small cell lung cancer. Drugs. 1999;58(3):533-551. [Link]

-

von Pawel J, et al. Phase ii comparator study of oral versus intravenous this compound in patients with chemosensitive small-cell lung cancer. Journal of Clinical Oncology. 2001;19(6):1743-1749. [Link]

-

Rossi A, et al. This compound or other agents as second-line therapy for relapsed small-cell lung cancer: A meta-analysis of randomized studies. Thoracic Cancer. 2021;12(16):2208-2215. [Link]

-

Drugs.com. This compound Alternatives Compared. Drugs.com. Accessed January 7, 2026. [Link]

-

de Jonge MJ, et al. Phase I and pharmacokinetics study of this compound, a new topoisomerase I inhibitor. Annals of Oncology. 1996;7(8):837-843. [Link]

-

Ghantous A, et al. Structure-Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. Current Cancer Drug Targets. 2010;10(4):377-393. [Link]

-

Ardizzoni A, et al. This compound, a new active drug in the second-line treatment of small-cell lung cancer: a phase II study in patients with refractory and sensitive disease. The European Organization for Research and Treatment of Cancer Early Clinical Studies Group and New Drug Development Office, and the Lung Cancer Cooperative Group. Journal of Clinical Oncology. 1997;15(5):2090-2096. [Link]

-

Burris HA 3rd, et al. Activity of this compound, a new topoisomerase I inhibitor, against human tumor colony-forming units in vitro. Journal of the National Cancer Institute. 1992;84(23):1816-1820. [Link]

Sources

- 1. This compound: a review of its efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. phcog.com [phcog.com]

- 4. researchgate.net [researchgate.net]

- 5. Nanoplatform for the Delivery of this compound in the Cancer Milieu: An Appraisal of its Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. Liposomal Irinotecan vs this compound in Relapsed Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Oral delivery of this compound in polymeric nanoparticles: Lymphatic distribution and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical development of camptothecin derivatives and clinical trials in pediatric oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The development of camptothecin analogs in childhood cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oncodaily.com [oncodaily.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Assay of topoisomerase I activity [protocols.io]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchhub.com [researchhub.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

A Technical Guide to the Role of Topotecan in Inducing DNA Single-Strand Breaks

This guide provides an in-depth examination of Topotecan, a critical chemotherapeutic agent, focusing on its precise molecular mechanism of inducing DNA single-strand breaks. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with actionable experimental insights.

Section 1: Introduction to this compound and DNA Topology

This compound, a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin, is a cornerstone in the treatment of various cancers, including ovarian and small-cell lung cancer.[1][2][3][4][5][6] Its efficacy stems from its unique ability to poison a fundamental nuclear enzyme: DNA Topoisomerase I (Top1).[1][7]

To appreciate this compound's mechanism, one must first understand the role of Top1. During essential cellular processes like DNA replication and transcription, the DNA double helix undergoes significant torsional stress as it unwinds.[1][7] Top1 alleviates this strain by inducing transient, single-strand breaks (SSBs), allowing the DNA to rotate freely around the intact strand before the enzyme reseals the break.[1] This process is critical for maintaining genomic integrity and allowing the replication and transcription machinery to proceed.[8]

Section 2: The Core Mechanism: Trapping the Cleavage Complex

This compound's cytotoxic effect is not due to the inhibition of Top1's binding or cleavage activity. Instead, it acts by stabilizing the transient intermediate state known as the "Top1-DNA cleavage complex" (Top1cc).[1][2]

The mechanism unfolds as follows:

-

Top1 Binds and Cleaves DNA: Top1 identifies a region of torsional strain and creates a single-strand nick. The enzyme remains covalently bonded to the 3' phosphate end of the broken DNA strand.[9]

-

This compound Intervenes: this compound intercalates into the DNA at the site of this break.[1] It physically obstructs the enzyme's ability to re-ligate the broken strand.[1][9]

-

Stabilization of the Ternary Complex: This intervention forms a stable, ternary complex consisting of Top1, DNA, and this compound.[1] This "poisoned" complex prevents the resealing of the single-strand break, effectively converting a transient nick into a persistent lesion.[1][10]

The accumulation of these stabilized cleavage complexes is the primary mechanism of this compound-induced DNA damage.[1]

Visualization of this compound's Mechanism of Action

The following diagram illustrates the molecular events leading to the formation of a stabilized Top1-DNA cleavage complex and a consequential single-strand break.

Caption: this compound traps the Topoisomerase I-DNA complex, preventing religation and causing a persistent break.

Section 3: Cellular Consequences and the DNA Damage Response (DDR)

The persistence of this compound-induced single-strand breaks triggers a cascade of cellular events, primarily during the S-phase of the cell cycle when DNA replication occurs.[11]

-

Replication Fork Collision: When an advancing DNA replication fork encounters a stabilized Top1cc, the single-strand break is converted into a more cytotoxic DNA double-strand break (DSB).[1][11] These DSBs are highly lethal lesions that can lead to chromosomal fragmentation if not repaired.[1]

-

Activation of DNA Damage Response (DDR): The presence of these DNA lesions activates the cell's sophisticated DNA Damage Response (DDR) network.[11] Key sensor proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are activated.[7][11]

-

Signal Transduction: Activated ATM and ATR phosphorylate a multitude of downstream targets, including the histone variant H2AX (creating γH2AX), which serves as a beacon to recruit DNA repair factors.[11] This signaling cascade aims to arrest the cell cycle to allow time for repair.[12]

-

Cell Fate Determination: If the DNA damage is too extensive to be repaired, the DDR pathways can trigger programmed cell death, or apoptosis, eliminating the compromised cell.[1][10][13] The rapid proliferation of cancer cells makes them particularly vulnerable to this S-phase-dependent mechanism.[14]

Visualization of the Cellular Response Pathway

This diagram outlines the cellular signaling cascade initiated by this compound-induced DNA damage.

Caption: this compound-induced DNA breaks trigger the DDR pathway, leading to cell cycle arrest and apoptosis.

Section 4: Experimental Detection and Quantification

The gold standard for detecting DNA single-strand breaks at the individual cell level is the Single Cell Gel Electrophoresis, or Comet Assay .[15][16] The alkaline version of this assay is particularly sensitive for detecting the SSBs induced by this compound.[17][18]

The principle is straightforward: cells are embedded in an agarose gel on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions (pH > 13).[16][19] The alkaline environment denatures the DNA, unwinding the double helix.[20] During electrophoresis, the negatively charged DNA migrates towards the anode. Undamaged DNA, being supercoiled and large, remains within the nucleoid (the "head" of the comet). In contrast, fragmented DNA from strand breaks is free to migrate out, forming a "tail".[15][16][21] The intensity and length of this tail are directly proportional to the amount of DNA damage.[16][20][21]

Detailed Protocol: Alkaline Comet Assay

This protocol is a self-validating system for the quantification of this compound-induced SSBs.

I. Cell Preparation and Treatment

-

Culture Cells: Plate cells (e.g., A549, HCT116) at an appropriate density and allow them to adhere overnight.

-

Causality: Ensuring cells are in a logarithmic growth phase provides a significant population of S-phase cells, which are most sensitive to this compound.[11]

-

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) and a positive control for extensive DNA damage (e.g., H₂O₂).

-

Causality: A dose-response and time-course analysis is essential to characterize the genotoxic potential of the compound.

-

-

Harvest Cells: Gently trypsinize and resuspend cells in ice-cold, Ca²⁺/Mg²⁺-free PBS to a final concentration of ~1 x 10⁵ cells/mL.[22]

-

Causality: Performing all subsequent steps on ice minimizes endogenous DNA damage and repair.

-

II. Slide Preparation and Lysis

-

Embed Cells: Mix ~30 µL of the cell suspension with ~250 µL of low-melting-point agarose (at 37°C).[19] Immediately pipette ~50 µL of this mixture onto a specially coated slide (CometSlide™).[19]

-

Gelling: Place slides flat at 4°C in the dark for 30 minutes to solidify the agarose.[19]

-

Lysis: Immerse the slides in a pre-chilled Lysis Solution (containing high salt and detergents like Triton X-100) for at least 60 minutes at 4°C.[19]

-

Causality: This step removes cellular and nuclear membranes to release the DNA as nucleoids, while the high salt concentration helps to dissociate histones and other DNA-associated proteins.

-

III. DNA Unwinding and Electrophoresis

-

Alkaline Unwinding: Immerse the slides in a freshly prepared, chilled Alkaline Electrophoresis Solution (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 40-60 minutes at 4°C.[19]

-

Causality: The high pH denatures the DNA, expressing alkali-labile sites as single-strand breaks and allowing the DNA to unwind. This step is critical for SSB detection.[18]

-

-

Electrophoresis: Transfer the slides to a horizontal electrophoresis tank containing the same chilled alkaline solution. Apply voltage at ~1 V/cm (e.g., 25V for a standard tank) for 30-45 minutes.[19]

-

Causality: The electric field drives the migration of broken DNA fragments out of the nucleoid, forming the comet tail.

-

IV. Neutralization, Staining, and Visualization

-

Neutralization: Gently wash the slides twice with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.

-

Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

-

Visualization: Image the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected comets per slide.

V. Data Analysis

-

Quantification: Use specialized image analysis software to quantify DNA damage.[23]

-

Causality: Automated software provides objective and reproducible quantification, removing user bias.

-

-

Key Metrics: The most common metrics are:

Data Presentation: Typical Experimental Parameters

The following table summarizes typical conditions and expected outcomes for a this compound experiment using the alkaline comet assay.

| Parameter | Condition | Rationale & Expected Outcome |

| Cell Line | Human Colorectal Carcinoma (HCT116) | A well-characterized, rapidly dividing cell line known to be sensitive to Topoisomerase I inhibitors. |

| This compound Conc. | 0 µM (Control), 0.5 µM, 1 µM, 5 µM | To establish a clear dose-dependent relationship between drug exposure and DNA damage. |

| Incubation Time | 2 hours | Sufficient time to allow for drug uptake, Top1cc stabilization, and accumulation of SSBs before significant repair or apoptosis occurs. |

| Assay Type | Alkaline Comet Assay (pH > 13) | Specifically required to detect the single-strand breaks that are the primary lesion induced by this compound.[17] |

| Expected Outcome | A significant, dose-dependent increase in % Tail DNA. Control cells should exhibit <5% Tail DNA, while 5 µM this compound may induce >40% Tail DNA. |

Section 5: Conclusion

This compound's role in cancer therapy is a direct consequence of its elegant and specific molecular mechanism. By targeting the Topoisomerase I-DNA complex, it converts a vital enzymatic process into a lethal cellular event. It transforms the transient single-strand breaks necessary for DNA maintenance into persistent, replication-blocking lesions. The subsequent collision with replication machinery generates highly cytotoxic double-strand breaks, activating the DNA damage response and ultimately leading to the selective elimination of rapidly proliferating cancer cells. Understanding this pathway, from the stabilization of the cleavage complex to the quantification of DNA fragmentation via the comet assay, is fundamental for the continued development and optimization of Topoisomerase I inhibitors in oncology.

References

-

Darzynkiewicz, Z., Zhao, H., Halicka, H. D., Li, J., & Lee, Y. S. (2015). Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide. Cytometry Part A, 87(10), 949–957. [Link]

-

Liao, W., Wang, J., Xu, J., You, G., & Chen, J. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), e56494. [Link]

-

Patsnap. (2024). What is the mechanism of this compound Hydrochloride? Patsnap Synapse. [Link]

-

Hill, M. A., et al. (2019). Quantifying DNA Damage in Comet Assay Images Using Neural Networks. Proceedings of the 10th International Particle Accelerator Conference (IPAC'19). [Link]

-

G, A., & S, A. (2019). Automated quantification of DNA damage via deep transfer learning based analysis of comet assay images. SPIE Digital Library. [Link]

-

Wikipedia contributors. (2023). Comet assay. Wikipedia. [Link]

-

Yang, E. S., & O'Malley, J. (2012). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. Journal of Visualized Experiments, (64), e3965. [Link]

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

-

Hsiang, Y. H., & Liu, L. F. (1988). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Cancer research, 48(7), 1722-1726. [Link]

-

Kaufmann, S. H. (n.d.). Cellular Responses to DNA Damage Induced by Topoisomerase Poisons. Mayo Clinic Research. [Link]

-

ResearchGate. (n.d.). The mechanism of action of topoisomerase I inhibitors. ResearchGate. [Link]

-

ten Bokkel Huinink, W. W., et al. (1998). This compound - A novel topoisomerase I inhibitor: pharmacology and clinical experience. Annals of Oncology, 9(8), 823-832. [Link]

-

Lopes, R., & Gaspar, M. (2019). Alkaline Comet Assay using the monocytic cell line THP-1. protocols.io. [Link]

-

Azqueta, A., & Collins, A. R. (2022). Comet Assay for the Detection of Single and Double-Strand DNA Breaks. Methods in Molecular Biology, 2422, 263-269. [Link]

-

Sinha, B. K., et al. (2020). Elucidation of Mechanisms of this compound-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis. Anticancer Research, 40(7), 3753-3762. [Link]

-

Rothenberg, M. L. (1997). Clinical Status and Optimal Use of this compound. Cancer Network. [Link]

-

Sordet, O., et al. (2005). This compound-Triggered Degradation of Topoisomerase I Is p53-Dependent and Impacts Cell Survival. Molecular and Cellular Biology, 25(20), 8997-9008. [Link]

-

McGill Radiobiology. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]

-

RxList. (n.d.). This compound: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Med simplify. (2025). Topoisomerase Inhibitors Types of AntiCancer Drugs ; Examples, Uses, Mechanism of action. YouTube. [Link]

-

Pommier, Y. (2004). A Foot in the Door. Targeting the Genome Beyond Topoisomerase I with Camptothecins and Novel Anticancer Drugs; Importance of DNA Replication, Repair and Cell Cycle Checkpoints. Current Medicinal Chemistry - Anti-Cancer Agents, 4(5), 429-434. [Link]

-

PubMed. (2022). Comet Assay for the Detection of Single and Double-Strand DNA Breaks. PubMed. [Link]

-

Ardizzoni, A., et al. (1999). This compound: a review of its efficacy in small cell lung cancer. Drugs, 58(2), 273-286. [Link]

-

Cleveland Clinic. (n.d.). This compound (Hycamtin) Capsules: Uses & Side Effects. Cleveland Clinic. [Link]

-

Drugs.com. (2025). This compound (Intravenous): Key Safety & Patient Guidance. Drugs.com. [Link]

-

Sordet, O., et al. (2008). DNA topoisomerase I inhibition by camptothecin induces escape of RNA polymerase II from promoter-proximal pause site, antisense transcription and histone acetylation at the human HIF-1α gene locus. Nucleic Acids Research, 36(1), 190-202. [Link]

-

Staker, B. L., et al. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387-15392. [Link]

-

ResearchGate. (n.d.). Effect of this compound on DNA damage induced by cisplatin (CDDP). ResearchGate. [Link]

-

Subramanian, D., et al. (1995). Analysis of topoisomerase I/DNA complexes in patients administered this compound. Cancer Research, 55(10), 2097-2103. [Link]

-

de Jong, J. M., et al. (1998). Cell cycle disturbances and apoptosis induced by this compound and gemcitabine on human lung cancer cell lines. European Journal of Cancer, 34(9), 1403-1411. [Link]

-

Robinson, M. J., & Osheroff, N. (1990). Stabilization of the topoisomerase II-DNA cleavage complex by antineoplastic drugs: inhibition of enzyme-mediated DNA religation by 4'-(9-acridinylamino)methanesulfon-m-anisidide. Biochemistry, 29(10), 2511-2515. [Link]

-

Staker, B. L., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 4(5), 797-803. [Link]

-

Barret, J. M., et al. (2007). High stability of the cleavage complex induced by novel non-lactone camptothecin derivatives. Molecular Cancer Therapeutics, 6(5), 1538-1546. [Link]

-

Zimmermann, M., et al. (2019). ATM orchestrates the DNA-damage response to counter toxic non-homologous end-joining at broken replication forks. Nature Communications, 10(1), 109. [Link]

-

Burden, D. A., & Osheroff, N. (2003). Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes. Current Medicinal Chemistry - Anti-Cancer Agents, 3(1), 1-13. [Link]

-

ResearchGate. (n.d.). Functional/activation status of the DDR pathway and their association... ResearchGate. [Link]

-

Li, Y., et al. (2022). Targeting DNA repair pathway in cancer: Mechanisms and clinical application. Cancer Letters, 532, 215582. [Link]

-

Crown Bioscience. (2024). DNA Damage Response and DNA Repair in Cancer. Crown Bioscience Blog. [Link]

Sources

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. This compound: a review of its efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]